Tris(1,2-dimethylpropyl)borane
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Overview
Description
Tris(1,2-dimethylpropyl)borane is an organoborane compound with the molecular formula C15H33B. It is known for its high reactivity and stability, making it a valuable reagent in organic synthesis. This compound is widely used in various chemical reactions due to its ability to activate C-H bonds and facilitate the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(1,2-dimethylpropyl)borane can be synthesized through the reaction of 2-methyl-2-butene with borane-methyl sulfide complex. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tris(1,2-dimethylpropyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in substitution reactions, where the borane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride and sodium borohydride are often used as reducing agents.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Reduced organic compounds.
Substitution: Halogenated boranes.
Scientific Research Applications
Tris(1,2-dimethylpropyl)borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tris(1,2-dimethylpropyl)borane involves the activation of C-H bonds, facilitating the formation of carbon-carbon bonds. The borane group acts as a Lewis acid, accepting electron pairs from other molecules, which leads to the formation of new chemical bonds. This mechanism is crucial in various organic synthesis reactions .
Comparison with Similar Compounds
- Triethylborane
- Tri-sec-butylborane
- Disiamylborane
- Lithium trisiamylborohydride
Comparison: Tris(1,2-dimethylpropyl)borane is unique due to its high reactivity and stability compared to other similar compounds. Its ability to activate C-H bonds and facilitate carbon-carbon bond formation makes it a valuable reagent in organic synthesis. Other similar compounds may have different reactivity profiles and stability, making this compound a preferred choice in certain applications .
Properties
CAS No. |
32327-52-9 |
---|---|
Molecular Formula |
C15H33B |
Molecular Weight |
224.2 g/mol |
IUPAC Name |
tris(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C15H33B/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6/h10-15H,1-9H3 |
InChI Key |
UZMMTBDONLVQMH-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C |
Origin of Product |
United States |
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